molecular formula C12H9N3OS2 B2625105 (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 854002-63-4

(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2625105
CAS No.: 854002-63-4
M. Wt: 275.34
InChI Key: FNVAWWLZBCWYKN-TWGQIWQCSA-N
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Description

(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound that features a unique combination of benzodiazole and thiazolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-mercapto-3-methyl-1,3-thiazolidin-4-one with 2-formyl-1H-benzodiazole under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can vary from ethanol to dimethyl sulfoxide (DMSO).

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Biology and Medicine: Research has shown that derivatives of this compound exhibit promising biological activities, including antimicrobial, antifungal, and anticancer properties. These activities make it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, the compound’s unique chemical properties are leveraged in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-1,3-thiazolidin-4-one

Uniqueness: The presence of both benzodiazole and thiazolidinone moieties in (5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one imparts unique chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.

Biological Activity

(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings on the biological activities associated with this specific compound.

Chemical Structure and Properties

The compound features a thiazolidinone ring system, which is a critical structural motif in medicinal chemistry. The presence of the benzodiazole moiety enhances its biological profile by potentially increasing its interaction with biological targets.

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, studies have shown that modifications to the thiazolidinone scaffold can enhance its ability to scavenge free radicals. The compound's IC50 values in DPPH radical scavenging assays suggest it has promising antioxidant potential compared to standard antioxidants like vitamin C .

Anticancer Activity

Thiazolidinones have been reported to possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) suggests that specific substituents on the thiazolidinone ring can significantly influence its efficacy against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective against resistant strains such as MRSA .

Anti-inflammatory Activity

Thiazolidinones are known to modulate inflammatory pathways. Research indicates that this compound may reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Activity Description Reference
AntioxidantExhibits significant free radical scavenging activity; IC50 values comparable to vitamin C
AnticancerInduces apoptosis and cell cycle arrest in various cancer cell lines
AntimicrobialEffective against multiple bacterial strains; low MIC values indicate strong antibacterial action
Anti-inflammatoryReduces production of pro-inflammatory cytokines in vitro

Case Studies and Research Findings

Several studies have highlighted the biological effectiveness of thiazolidinone derivatives:

  • Antioxidant Evaluation : A study reported that a series of thiazolidinone derivatives were tested for antioxidant activity using DPPH and ABTS assays. The most potent derivative showed an IC50 value significantly lower than that of standard antioxidants .
  • Cytotoxicity Assay : In a recent study assessing the anticancer potential of various thiazolidinones, it was found that specific modifications led to enhanced cytotoxicity against breast and lung cancer cell lines, with one derivative showing an IC50 value of 12 µM against MCF-7 cells .
  • Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity revealed that certain thiazolidinone derivatives had MIC values ranging from 125 to 500 µg/ml against common pathogens like E. coli and S. aureus .

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-methyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-15-11(16)9(18-12(15)17)6-10-13-7-4-2-3-5-8(7)14-10/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKICPBADQOZHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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